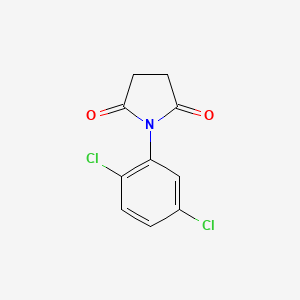

![molecular formula C14H11BrN2OS B5645479 3-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5645479.png)

3-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including 3-(4-Bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, typically involves multi-step reactions. A novel one-step synthesis method for this class of compounds has been developed, utilizing a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, offering a greener approach with step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of 3-(4-Bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one and related compounds has been determined through various analytical techniques. X-ray crystallography has provided insights into the classical and nonclassical binding modes of these molecules, particularly in the context of their interaction with biological targets, demonstrating the versatility of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold in drug design (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo a variety of chemical reactions, including cyclization, aza-Wittig reactions, and nucleophilic substitution, enabling the synthesis of a wide range of derivatives with diverse chemical properties. These reactions are crucial for modifying the chemical structure to enhance biological activity and pharmacokinetic properties (Chen et al., 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2OS/c1-2-11-7-12-13(19-11)16-8-17(14(12)18)10-5-3-9(15)4-6-10/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCWOAKHIAGEQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN(C2=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(dimethylamino)methyl]-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5645398.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5645423.png)

![N-(3-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5645426.png)

![1-({1-(2-fluorophenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5645439.png)

![4-piperidin-3-yl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide](/img/structure/B5645444.png)

![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(tetrahydro-3-thienyl)piperidin-4-amine](/img/structure/B5645446.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}-2-ethoxyacetamide hydrochloride](/img/structure/B5645465.png)

![6-(methoxymethyl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5645470.png)

![6-[(3-methyl-2-thienyl)methylene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5645476.png)

![3-{[1-(4,4,4-trifluorobutanoyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5645487.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[3-(2-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5645493.png)

![5-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5645500.png)